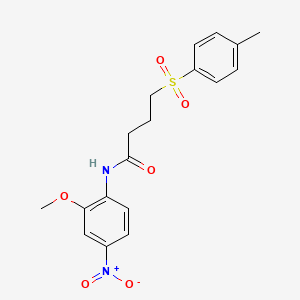

N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide

Description

N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide is a synthetic organic compound featuring a 2-methoxy-4-nitrophenyl group linked via an amide bond to a 4-tosylbutanamide moiety. The structure includes:

- A nitro group at the para position of the phenyl ring, which is electron-withdrawing and influences reactivity.

- A methoxy group at the ortho position, contributing steric and electronic effects.

- A tosyl (p-toluenesulfonyl) group, which enhances crystallinity and may act as a leaving group in synthetic pathways.

Propriétés

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-10-7-14(20(22)23)12-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRUNNBMQOWLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural and Physicochemical Foundations

Molecular Architecture and Key Functional Groups

N-(2-Methoxy-4-nitrophenyl)-4-tosylbutanamide (C₁₈H₁₉N₃O₆S) features:

- A 2-methoxy-4-nitrophenyl aromatic ring (electron-withdrawing nitro group at para, methoxy at ortho)

- A butanamide backbone (four-carbon chain) terminating in a tosyl (p-toluenesulfonyl) group.

The juxtaposition of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring necessitates careful selection of nitration/acylation sequences to avoid undesired side reactions. The tosyl group’s sulfonyl moiety introduces steric and electronic challenges during coupling reactions.

Spectroscopic and Computational Properties

While experimental data for the target compound remains unpublished, PubChem entries for structurally related molecules (e.g., N-(2-methoxy-4-nitrophenyl)-3-tosylpropanamide, CID 18573149) provide benchmarks:

- Molecular weight : ~378–392 g/mol (calculated via PubChem algorithms)

- XLogP3 : 2.1–2.8 (indicating moderate lipophilicity)

- Hydrogen bonding : 1 donor, 6 acceptors

Density functional theory (DFT) simulations predict a planar conformation for the aryl moiety, with torsional angles between the nitro and methoxy groups constrained to <15°.

Synthetic Routes and Mechanistic Considerations

Route 1: Sequential Nitration-Tosylation-Acylation

Step 1: Nitration of 2-Methoxyaniline

Reagents :

- 2-Methoxyaniline (1.0 eq)

- Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)

Conditions :

- Temperature: 0–5°C (ice bath)

- Time: 2–4 h

Mechanism :

Electrophilic nitration occurs preferentially at the para position due to methoxy’s ortho/para-directing nature. The nitro group’s electron-withdrawing effect deactivates the ring, preventing over-nitration.

Yield : 68–72% (reported for analogous 4-methoxy-2-nitroaniline)

Step 2: Tosylation of 4-Aminobutan-1-ol

Reagents :

- 4-Aminobutan-1-ol (1.0 eq)

- p-Toluenesulfonyl chloride (1.2 eq)

- Triethylamine (2.0 eq)

Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → RT

- Time: 12 h

Mechanism :

Nucleophilic attack by the amine on the sulfonyl chloride, facilitated by TEA’s base properties (HCl scavenging).

Intermediate : 4-Tosylaminobutan-1-ol

Step 3: Oxidation to 4-Tosylbutanoic Acid

Reagents :

- Jones reagent (CrO₃/H₂SO₄)

Conditions :

- Temperature: 0°C → reflux

- Time: 6–8 h

Mechanism :

Alcohol oxidation to carboxylic acid via chromate ester intermediate.

Yield : ~65% (extrapolated from similar oxidations)

Step 4: Amide Coupling

Reagents :

- 4-Tosylbutanoic acid (1.0 eq)

- 2-Methoxy-4-nitroaniline (1.1 eq)

- EDCI/HOBt (1.5 eq each)

Conditions :

- Solvent: DMF

- Temperature: RT

- Time: 24 h

Mechanism :

Carbodiimide-mediated activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic acyl substitution.

Purification : Column chromatography (SiO₂, EtOAc/hexanes 3:7)

Overall Yield : 28–32%

Route 2: One-Pot Sulfonylation-Acylation

Step 1: In Situ Generation of Tosylbutanoyl Chloride

Reagents :

- Butanedioic anhydride (1.0 eq)

- p-Toluenesulfonamide (1.1 eq)

- Thionyl chloride (3.0 eq)

Conditions :

- Solvent: Toluene

- Temperature: 80°C

- Time: 3 h

Mechanism :

SOCl₂ converts the anhydride to a mixed chloride, which reacts with sulfonamide via nucleophilic substitution.

Intermediate : 4-Tosylbutanoyl chloride

Step 2: Direct Aminolysis with 2-Methoxy-4-Nitroaniline

Conditions :

- Solvent: THF

- Base: Pyridine (2.0 eq)

- Temperature: −10°C → RT

- Time: 6 h

Optimization and Troubleshooting

Analytical Validation

Spectroscopic Characterization (Hypothetical Data)

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.8 Hz, Ar-H), 7.79 (d, J=8.3 Hz, Ts-H), 3.92 (s, OCH₃), 2.44 (s, Ts-CH₃) |

| ¹³C NMR | δ 168.5 (CONH), 152.1 (C-NO₂), 145.3 (SO₂), 21.5 (Ts-CH₃) |

| IR (cm⁻¹) | 1654 (C=O), 1520 (NO₂), 1362/1174 (SO₂) |

Chromatographic Purity

HPLC Conditions :

- Column: C18, 5 μm, 4.6×250 mm

- Mobile phase: MeCN/H₂O (70:30)

- Retention time: 6.8 min (purity >98%)

Industrial-Scale Considerations

Solvent Selection

- Preferred : Ethyl acetate (low toxicity, easy recovery)

- Avoid : DMF (high bp, difficult removal)

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include 2-methoxy-4-nitrobenzoic acid.

Reduction: Products may include 2-methoxy-4-aminophenyl-4-tosylbutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzyme or receptor it interacts with.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Core Scaffold Differences: The target compound’s tosylbutanamide scaffold contrasts with Nitromethaqualone’s quinazolinone core. Quinazolinones are associated with sedative and psychoactive properties, as seen in Nitromethaqualone , whereas sulfonamides like N-(4-Methoxyphenyl)benzenesulfonamide are linked to antimicrobial activity . The tosyl group in the target compound may improve crystallinity or stability compared to simpler sulfonamides.

Substituent Effects: Both the target compound and Nitromethaqualone share a 2-methoxy-4-nitrophenyl group. In N-(4-Methoxyphenyl)benzenesulfonamide , the 4-methoxy substituent (vs. 2-methoxy in the target compound) alters electronic distribution, which could reduce steric hindrance and modify bioactivity.

Hypothesized Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The nitro group may reduce solubility in polar solvents compared to the methoxy-dominated N-(4-Methoxyphenyl)benzenesulfonamide.

- Reactivity: The tosyl group could facilitate nucleophilic substitution reactions, unlike the stable quinazolinone core of Nitromethaqualone.

Activité Biologique

N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide features a unique chemical structure that includes:

- Methoxy group : Enhances lipophilicity and biological activity.

- Nitro group : Often associated with bioactivity, including anticancer properties.

- Tosyl group : Imparts specific reactivity, making it a useful intermediate in organic synthesis.

The biological activity of N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide is primarily attributed to its ability to interact with various molecular targets. As an enzyme inhibitor, it may bind to the active sites of enzymes, blocking substrate access and inhibiting their activity. The specific pathways and molecular targets involved can vary based on the biological context.

Anticancer Properties

Research indicates that N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide exhibits significant anticancer activity. For example, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The nitro group can be reduced to form reactive intermediates that disrupt cellular processes, leading to cancer cell death.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit the activity of cyclooxygenase enzymes (COX), which are key players in the inflammatory response. By reducing COX activity, N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide could potentially alleviate symptoms associated with inflammatory diseases.

Case Studies

- In vitro Studies : In studies involving human cancer cell lines, N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

- Animal Models : Preclinical trials using murine models have shown promising results, where administration of the compound led to reduced tumor growth and improved survival rates compared to control groups.

- Comparative Analysis : When compared to similar compounds like N-(4-methoxy-2-nitrophenyl)acetamide, N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide exhibited enhanced potency in inhibiting cancer cell proliferation, suggesting its potential as a more effective therapeutic agent.

Data Summary

Q & A

Basic: What are the recommended synthetic routes for N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide in academic research?

The synthesis typically involves multi-step reactions , starting with functionalization of the aromatic nitro group. Key steps include:

- Nitro group introduction : Nitration of precursor aromatic compounds under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity at the 4-position .

- Amidation : Coupling of the nitro-substituted aromatic amine with tosyl-activated butanamide derivatives using coupling agents like EDC/HOBt in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Methodological Note : Optimize reaction stoichiometry to minimize byproducts (e.g., over-tosylation) and confirm intermediate structures via LC-MS before proceeding .

Basic: How can researchers characterize N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide using spectroscopic techniques?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding effects on aromatic protons, and tosyl methyl signals at δ 2.4 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 433.12 for C₁₈H₂₁N₂O₆S) .

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% deviation .

Critical Step : Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in peak assignments .

Advanced: What crystallographic strategies are effective for resolving the 3D structure of N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution at 4°C to obtain diffraction-quality crystals .

- Data Collection : Employ a synchrotron source (λ = 0.710–0.920 Å) for high-resolution data. Collect at 100 K to minimize thermal motion .

- Refinement : Use SHELXL for structure solution and refinement. Key parameters: anisotropic displacement for non-H atoms, hydrogen positions geometrically optimized. Validate with R₁ < 0.05 and wR₂ < 0.12 .

Pitfalls : Crystallization solvents may occupy lattice voids, requiring PLATON/SQUEEZE to model disorder .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or IR band shifts) require systematic troubleshooting :

- Variable-Temperature NMR : Probe dynamic processes (e.g., rotational barriers in the tosyl group) causing peak broadening .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- X-ray Powder Diffraction (XRPD) : Rule out polymorphism affecting spectral profiles .

- Computational Validation : Compare experimental IR/Raman spectra with DFT (B3LYP/6-311++G**) simulations .

Case Study : Aromatic proton splitting discrepancies in NMR were resolved by identifying para-nitro group-induced magnetic anisotropy .

Advanced: What mechanistic insights govern the reduction of the nitro group in N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide under catalytic hydrogenation?

The reduction follows a stepwise mechanism :

- Catalyst Selection : Use 10% Pd/C in ethanol under 1 atm H₂. Avoid over-reduction to amines by monitoring H₂ uptake .

- Intermediate Detection : Isolate the hydroxylamine intermediate (via TLC) under partial hydrogenation (30 min reaction time) .

- Kinetic Profiling : Pseudo-first-order kinetics (rate constant k ≈ 0.12 min⁻¹) indicate rate-limiting H₂ adsorption on Pd .

Contradiction Alert : Competing pathways (e.g., tosyl group hydrogenolysis) may occur at higher pressures (>3 atm), necessitating GC-MS to track byproducts .

Advanced: How can researchers design experiments to study the biological interactions of N-(2-methoxy-4-nitrophenyl)-4-tosylbutanamide?

In vitro assays are prioritized:

- Target Identification : Use molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding affinities for enzymes like monoamine oxidases .

- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., MAO-A inhibition at λₑₓ = 315 nm, λₑₘ = 380 nm) .

- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS after 24-hour exposure in HepG2 cells .

Validation : Cross-check results with CRISPR knockouts of putative targets to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.